2-Chloro-3,6-difluorobenzaldehyde is an aromatic aldehyde, meaning it contains a benzene ring with an attached aldehyde group (CHO). It can be synthesized through various methods, including the Vilsmeier-Haack reaction, which involves reacting a suitable aromatic precursor with an N- formylimine []. The synthesized product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity [].
While the specific research applications of 2-Chloro-3,6-difluorobenzaldehyde are not extensively documented, its chemical structure suggests potential applications in various areas of scientific research:
2-Chloro-3,6-difluorobenzaldehyde is an organic compound characterized by the molecular formula C₇H₄ClF₂O. It features a benzaldehyde structure with chlorine and fluorine substituents at the 2 and 3, 6 positions, respectively. This compound appears as a colorless to pale yellow liquid and has a pungent odor. Its unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals .
Research indicates that 2-Chloro-3,6-difluorobenzaldehyde exhibits potential biological activities, including antimicrobial and antifungal properties. Its unique halogenated structure may enhance its interaction with biological targets, making it a candidate for further pharmacological studies . The mechanism of action likely involves hydrogen bonding with biological molecules and halogen bonding due to the presence of chlorine and fluorine atoms.
The synthesis of 2-Chloro-3,6-difluorobenzaldehyde typically involves halogenation reactions starting from phenol derivatives. Common methods include:
2-Chloro-3,6-difluorobenzaldehyde finds various applications:
Studies on the interactions of 2-Chloro-3,6-difluorobenzaldehyde with biological systems suggest that its halogen substituents enhance its binding affinity to certain enzymes and receptors. This interaction profile is critical for understanding its potential therapeutic applications. Further research is needed to elucidate the specific molecular targets and mechanisms involved .
Several compounds share structural similarities with 2-Chloro-3,6-difluorobenzaldehyde:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
2-Chloro-3,5-difluorobenzaldehyde | C₇H₄ClF₂O | Different substitution pattern on the benzene ring. |
3-Chloro-2,6-difluorobenzaldehyde | C₇H₄ClF₂O | Variation in the position of chlorine and fluorine atoms. |
4-Chloro-3,5-difluorobenzaldehyde | C₇H₄ClF₂O | Different substitution leading to altered reactivity. |
Uniqueness: The specific substitution pattern of 2-Chloro-3,6-difluorobenzaldehyde influences its reactivity and interactions with other molecules, making it particularly valuable for targeted applications in organic synthesis and medicinal chemistry .
No crystal structure has been deposited for 2-chloro-3,6-difluorobenzaldehyde (InChIKey: KPYBGKSDBNMHTO-UHFFFAOYSA-N) in the Cambridge Structural Database, despite extensive searching through the Access Structures database [1]. The absence of experimental crystallographic data for this compound represents a gap in the structural characterization literature. However, theoretical predictions based on analogous difluorobenzaldehyde structures suggest that the compound would likely adopt a planar aromatic ring configuration with the aldehyde group positioned out of the plane by approximately 180 degrees. This structural assumption is supported by studies on related difluorobenzaldehyde isomers, which demonstrate conformational preferences for the trans orientation of the aldehyde group relative to the aromatic ring [2].
The compound crystallizes as a white to pale yellow solid with a melting point of 46-50°C [3] [4]. Physical property data indicate a density of 1.453 ± 0.06 g/cm³ at 20°C and a boiling point of 206.4 ± 35.0°C at 760 mmHg [5] [6]. These thermal properties suggest moderate intermolecular interactions typical of halogenated aromatic aldehydes.
Molecular geometry calculations from available sources indicate standard bond lengths and angles for the aromatic framework, with the chlorine and fluorine substituents maintaining typical C-Cl and C-F bond distances of approximately 1.74 Å and 1.35 Å, respectively [3]. The aldehyde functional group maintains standard C=O bond length of approximately 1.21 Å with C-H distance of 1.08 Å [6].
Fourier-transform infrared spectroscopy analysis of 2-chloro-3,6-difluorobenzaldehyde has been conducted in the range of 4000-400 cm⁻¹ [3] [7]. The IR spectrum reveals characteristic functional group absorptions that confirm the molecular structure and provide insight into vibrational modes.
The most prominent feature is the aldehyde carbonyl stretch (C=O) appearing at approximately 1700-1680 cm⁻¹, which is characteristic of aromatic aldehydes [7]. This frequency is slightly lower than aliphatic aldehydes due to conjugation with the aromatic π-system. The aldehyde C-H stretch appears in the region of 2750-2850 cm⁻¹, typically showing as a weak to medium intensity band.
Aromatic C=C stretching vibrations are observed in the 1600-1500 cm⁻¹ region, with multiple bands reflecting the substitution pattern on the benzene ring [8]. The presence of electron-withdrawing halogen substituents affects the intensity and frequency of these bands compared to unsubstituted benzaldehyde.
C-F stretching vibrations manifest as strong, sharp bands in the 1000-1300 cm⁻¹ region [3] [7]. The difluoro substitution pattern produces multiple C-F stretching modes due to the non-equivalent fluorine environments at positions 3 and 6. These bands appear at approximately 1240 cm⁻¹ and 1180 cm⁻¹, with the exact frequencies dependent on the local electronic environment of each fluorine atom.
C-Cl stretching appears as a medium intensity band around 750-800 cm⁻¹, typical for aromatic chlorine substituents [8]. Out-of-plane bending modes for the aromatic C-H bonds are observed in the 900-700 cm⁻¹ region, providing information about the substitution pattern.
Raman spectroscopy analysis has been performed using FT-Raman instrumentation in the range of 3500-50 cm⁻¹ [9] [8]. The Raman spectrum was obtained using an Nd:YAG laser source with the sample in solid state [9]. The spectrum provides complementary information to IR spectroscopy, particularly for symmetric vibrations and skeletal modes.
The aldehyde C=O stretch appears as a strong Raman band at approximately 1700 cm⁻¹, consistent with IR observations [9]. Aromatic ring breathing modes are prominent in the 1000-1200 cm⁻¹ region, with the substitution pattern creating a distinctive fingerprint region.
C-F stretching modes show moderate to strong intensity in the Raman spectrum, appearing at frequencies similar to those observed in IR spectroscopy [8]. The Raman activity of these modes provides information about the polarizability changes associated with C-F bond vibrations.
Crystal packing effects are evident in the low-frequency region (50-400 cm⁻¹), where lattice modes and intermolecular vibrations appear [9]. These modes provide insight into solid-state interactions, including potential halogen bonding and π-π stacking arrangements between molecules in the crystal lattice.
¹H NMR spectroscopy analysis of 2-chloro-3,6-difluorobenzaldehyde reveals characteristic chemical shifts that confirm the molecular structure and substitution pattern [10] [11]. The aldehyde proton appears as a singlet at approximately 10.4 ppm, consistent with aromatic aldehydes and confirming the presence of the formyl group [11].
The aromatic region (7.0-8.0 ppm) contains two distinct proton environments due to the asymmetric substitution pattern [11]. The proton at position 4 (adjacent to the chlorine substituent) appears as a multiplet at approximately 7.6 ppm, while the proton at position 5 (between the two fluorine atoms) resonates at approximately 7.2 ppm [11]. The chemical shifts reflect the electron-withdrawing effects of the halogen substituents and their influence on aromatic shielding.
Coupling patterns in the aromatic region provide structural confirmation. The protons show characteristic ortho-coupling with fluorine atoms, producing complex multiplicity patterns [12]. The H-F coupling constants are typically in the range of 7-12 Hz for ortho relationships, providing definitive evidence for the substitution pattern [2].
¹³C NMR analysis reveals six distinct carbon environments in the molecule [11]. The aldehyde carbon appears at approximately 186 ppm, characteristic of aromatic aldehydes [12]. The aromatic carbons span the range of 110-160 ppm, with specific chemical shifts influenced by the halogen substituents [11].
Carbon atoms bearing fluorine substituents show characteristic upfield shifts due to the α-fluorine effect, appearing at approximately 160 ppm and 117 ppm for C-3 and C-6, respectively [12]. The carbon bearing chlorine (C-2) appears at approximately 135 ppm, while the aldehyde-bearing carbon (C-1) resonates at 128 ppm [11].
¹⁹F NMR spectroscopy provides definitive characterization of the fluorine environments in 2-chloro-3,6-difluorobenzaldehyde [12]. The two fluorine atoms occupy non-equivalent positions, resulting in distinct chemical shifts that reflect their different electronic environments.
The fluorine at position 3 (ortho to the aldehyde group) appears at approximately -112 ppm relative to CFCl₃, while the fluorine at position 6 (meta to the aldehyde) resonates at approximately -116 ppm [12]. This chemical shift difference of 4 ppm reflects the distinct electronic environments created by the aldehyde and chlorine substituents.
The ¹⁹F chemical shifts are influenced by both through-space and through-bond electronic effects [13]. The proximity of the aldehyde group to F-3 creates additional deshielding compared to F-6, which is more remote from the electron-withdrawing carbonyl group [12].
Coupling patterns in the ¹⁹F spectrum provide structural information. Both fluorine atoms show coupling to adjacent aromatic protons with coupling constants of 7-12 Hz [13]. Additionally, long-range coupling between the two fluorine atoms may be observed, though this is typically weak (1-3 Hz) due to the meta relationship [12].
Irritant